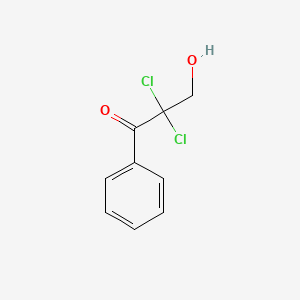
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C₉H₈Cl₂O₂ It is a derivative of propanone, featuring two chlorine atoms and a hydroxyl group attached to the second carbon atom, and a phenyl group attached to the first carbon atom
Méthodes De Préparation
The synthesis of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- typically involves the reaction of 2,2-dichloroacetophenone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,2-dichloro-1-phenyl-1,3-propanedione.
Reduction: The compound can be reduced to form 2,2-dichloro-3-hydroxy-1-phenylpropan-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity.
Comparaison Avec Des Composés Similaires
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- can be compared with similar compounds such as:
2,2-Dichloro-1-phenyl-1-propanone: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-1-phenyl-1-propanone: Lacks the chlorine atoms, leading to different chemical properties and uses.
2,2-Dichloro-3-hydroxy-1-phenylpropan-1-ol: A reduced form of the compound with distinct chemical behavior.
Propriétés
Numéro CAS |
54824-08-7 |
|---|---|
Formule moléculaire |
C9H8Cl2O2 |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
2,2-dichloro-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Clé InChI |
TUJXSTYBXGKZOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CO)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

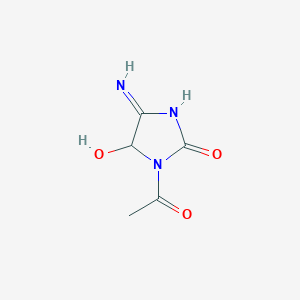

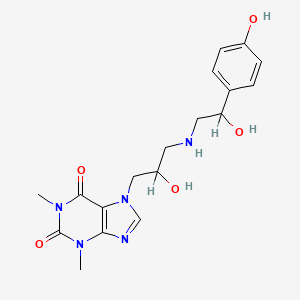
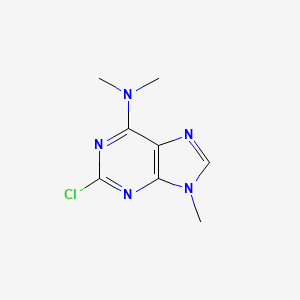
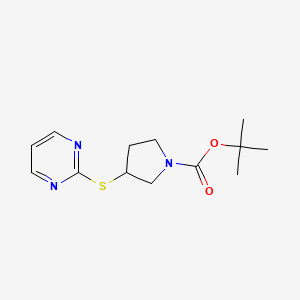
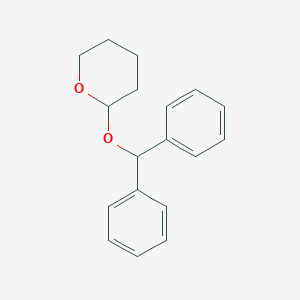
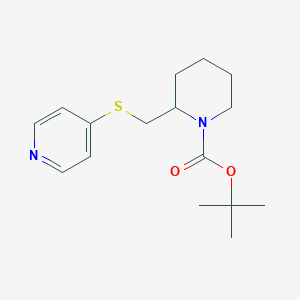
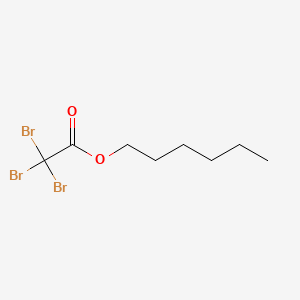

![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

